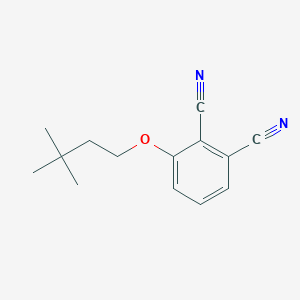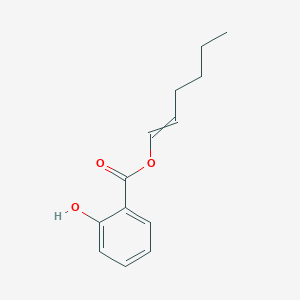
Hex-1-en-1-yl 2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-1-en-1-yl 2-hydroxybenzoate is an organic compound with the molecular formula C13H16O3. It is a derivative of salicylic acid, where the hydroxyl group is esterified with hex-1-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hex-1-en-1-yl 2-hydroxybenzoate typically involves the esterification of salicylic acid with hex-1-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Salicylic Acid+Hex-1-en-1-olAcid CatalystHex-1-en-1-yl 2-hydroxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Hex-1-en-1-yl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hex-1-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the salicylic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Hex-1-en-1-yl alcohol.
Substitution: Alkylated salicylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Hex-1-en-1-yl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the formulation of topical medications.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Hex-1-en-1-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. The hex-1-en-1-yl group may also contribute to the compound’s overall biological activity by enhancing its lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Hex-1-en-1-yl 2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Another ester derivative of salicylic acid, used in the fragrance industry.
Propyl 2-hydroxybenzoate: Known for its use as a preservative in pharmaceuticals and cosmetics.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to methyl or ethyl esters enhances its lipophilicity, making it more suitable for certain applications in drug delivery and industrial formulations.
Eigenschaften
CAS-Nummer |
177696-82-1 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
hex-1-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-10,14H,2-4H2,1H3 |
InChI-Schlüssel |
XOYYHTTVCNEROD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=COC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


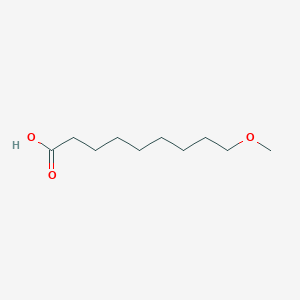
![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
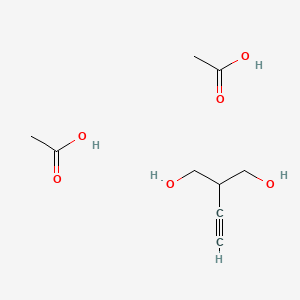
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
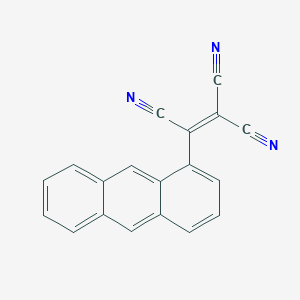
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)

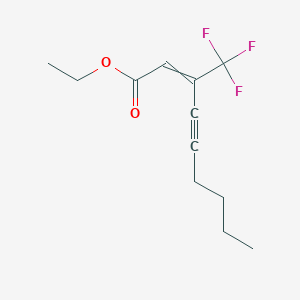

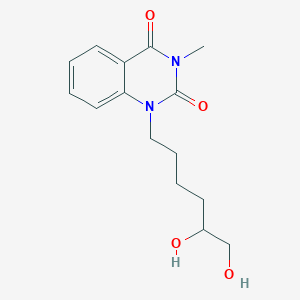
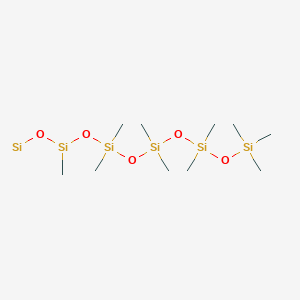
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
